
17,20b-Dihydroxypregn-4-en-3-one 20-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is a synthetic steroidal compound. It is structurally related to progesterone and is known for its role in inducing oocyte maturation in various fish species. This compound is often used in scientific research due to its potent biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17,20b-Dihydroxypregn-4-en-3-one 20-Acetate typically involves the acetylation of 17,20b-Dihydroxypregn-4-en-3-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is widely used in scientific research due to its biological activities. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in inducing oocyte maturation in fish species.
Medicine: Investigated for its potential therapeutic applications in reproductive health.
Industry: Used in the production of steroidal pharmaceuticals and research chemicals.
Mecanismo De Acción
The compound exerts its effects by binding to specific steroid receptors in the target cells. This binding triggers a cascade of molecular events that lead to the desired biological response. In the case of oocyte maturation, the compound interacts with receptors in the oocytes, leading to the activation of signaling pathways that promote maturation.
Comparación Con Compuestos Similares
- 17α,20β-Dihydroxyprogesterone
- 17α-Hydroxy-20β-dihydroprogesterone
- 4-Pregnene-17α,20β-diol-3-one
Comparison: 17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is unique due to its specific acetate group, which can influence its biological activity and solubility. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in inducing oocyte maturation.
Propiedades
Fórmula molecular |
C23H34O4 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[(1R)-1-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(27-15(2)24)23(26)12-9-20-18-6-5-16-13-17(25)7-10-21(16,3)19(18)8-11-22(20,23)4/h13-14,18-20,26H,5-12H2,1-4H3/t14-,18-,19+,20+,21+,22+,23+/m1/s1 |
Clave InChI |
ROAFEZZIAITNPZ-PKTXXXCRSA-N |
SMILES isomérico |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C |
SMILES canónico |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
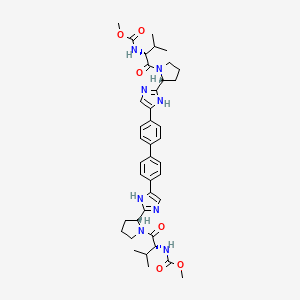
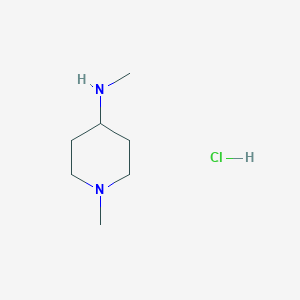
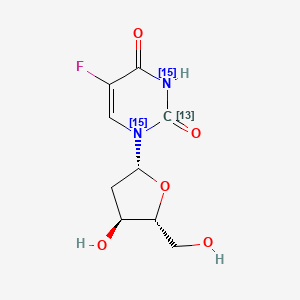

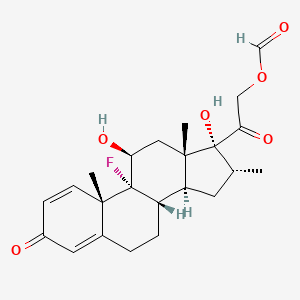
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
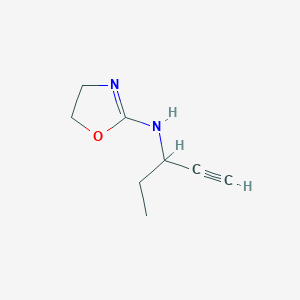
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
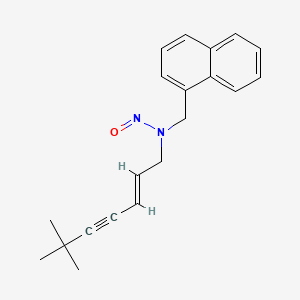
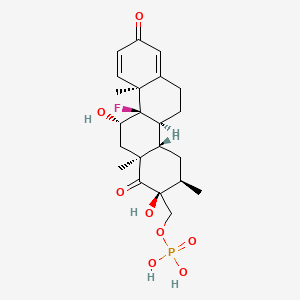
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)

